alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol
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Overview
Description
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a cyclopentylamino group and two hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
- Alpha-((Cyclopropylamino)methyl)-3,4-dihydroxybenzyl alcohol
- Alpha-((Cyclobutylamino)methyl)-3,4-dihydroxybenzyl alcohol
Uniqueness
Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is unique due to its specific cyclopentylamino substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
13725-09-2 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[2-(cyclopentylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO3/c15-11-6-5-9(7-12(11)16)13(17)8-14-10-3-1-2-4-10/h5-7,10,13-17H,1-4,8H2 |
InChI Key |
JZFABYQAQALWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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